![molecular formula C9H7ClF3NO B2393654 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one CAS No. 400077-39-6](/img/structure/B2393654.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . It is also known as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . The synthesis of trifluoromethylpyridines is an important area of research in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can lead to a variety of products. For instance, trifluoromethylpyridines are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Mécanisme D'action
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one acts as an electrophile in organic synthesis due to its electron-withdrawing trifluoromethyl group. In addition, this compound is an excellent leaving group in substitution reactions due to its low basicity. This makes this compound a useful reagent for the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one is a versatile reagent with a wide range of applications in organic synthesis. Its low vapor pressure and pleasant odor make it easy to work with in the laboratory. Additionally, this compound is relatively inexpensive and readily available. However, this compound is not suitable for use in high-temperature reactions due to its low boiling point.
Orientations Futures
The use of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one in organic synthesis and other scientific research applications is likely to continue to grow in the future. This compound is being explored as a potential tool in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound is being investigated as a potential inhibitor of enzymes involved in the metabolism of drugs and other compounds. This compound is also being studied for its potential use in the synthesis of polymers and other materials. Finally, this compound is being evaluated for its potential use in the development of new diagnostic and therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one is synthesized through a three-step process starting with the reaction of 2-chloro-5-trifluoromethylpyridine and an aldehyde. This reaction produces a pyridinium salt which is then reacted with sodium hydroxide to form a pyridinium hydroxide. Finally, the pyridinium hydroxide is reacted with a base to produce this compound.
Applications De Recherche Scientifique
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in reactions involving the formation of carbon-carbon bonds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, this compound has been used as a substrate in enzyme-catalyzed reactions and as a ligand in coordination chemistry.
Safety and Hazards
The compound is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3. It has hazard statements H226, H315, H319, and H335. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), grounding and bonding the container and receiving equipment (P240 and P241), and in case of contact with skin or eyes, rinsing with water (P303 + P361 + P353 and P305 + P351 + P338) .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)2-8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREGOVGEGARKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400077-39-6 |
Source


|
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

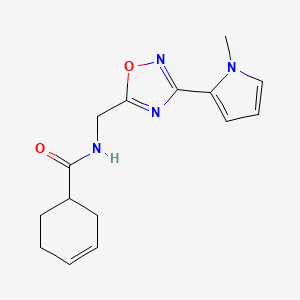
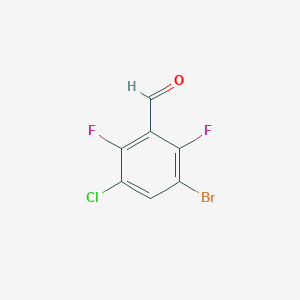
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)
![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)
![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol](/img/structure/B2393583.png)
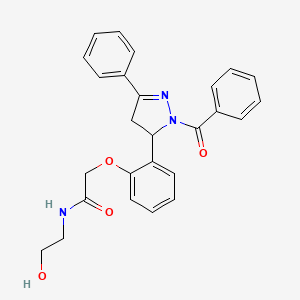
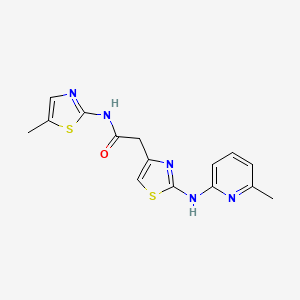
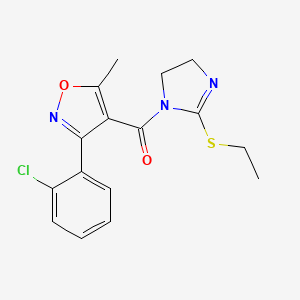
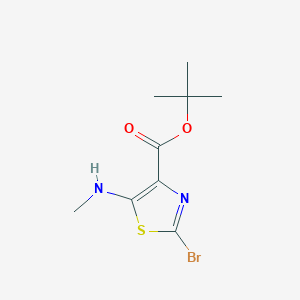
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2393591.png)
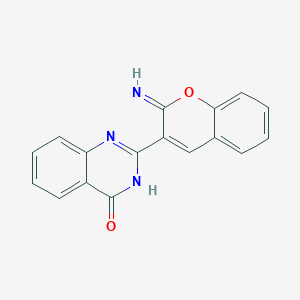
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)